molecular formula C8H8BrN3S B13066609 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

Katalognummer: B13066609
Molekulargewicht: 258.14 g/mol
InChI-Schlüssel: ANYDFJPMZMQNQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety linked to an imidazole ring, which imparts distinct chemical and physical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 3-bromothiophene with an imidazole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromothiophene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-[(3-Bromothiophen-2-YL)methyl]piperazine
  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness: 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is unique due to its combination of a bromothiophene moiety and an imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H8BrN3S

Molekulargewicht

258.14 g/mol

IUPAC-Name

1-[(3-bromothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI-Schlüssel

ANYDFJPMZMQNQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1Br)CN2C=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.